Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-
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Overview
Description
Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is a compound belonging to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The structure of this compound includes a phenyl piperazine moiety, which is known for its biological and pharmaceutical activity .
Preparation Methods
The synthesis of Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- typically involves the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions include the use of polar aprotic solvents and basic aqueous media to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The phenyl piperazine moiety is known to enhance positive interactions with macromolecules, contributing to its biological activity . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other benzanilides and phenyl piperazine derivatives. These compounds share structural similarities but differ in their specific substitutions and functional groups. For example, substituted benzamide piperazine derivatives have shown strong agonistic activity, while substituted acetamide piperazine derivatives have better dopamine D4 receptor agonist activity . The uniqueness of Benzamide, N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- lies in its specific substitution pattern, which contributes to its distinct biological and chemical properties .
Properties
CAS No. |
89767-60-2 |
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Molecular Formula |
C24H23N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O2/c28-23(19-7-3-1-4-8-19)25-21-13-11-20(12-14-21)24(29)27-17-15-26(16-18-27)22-9-5-2-6-10-22/h1-14H,15-18H2,(H,25,28) |
InChI Key |
OUOLQDWUEUUXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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